2-Chlorothiophene-3-carboxamide
CAS No.: 189330-14-1
Cat. No.: VC8177142
Molecular Formula: C5H4ClNOS
Molecular Weight: 161.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 189330-14-1 |
---|---|
Molecular Formula | C5H4ClNOS |
Molecular Weight | 161.61 g/mol |
IUPAC Name | 2-chlorothiophene-3-carboxamide |
Standard InChI | InChI=1S/C5H4ClNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) |
Standard InChI Key | GGTBRPBLTXCEJO-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1C(=O)N)Cl |
Canonical SMILES | C1=CSC(=C1C(=O)N)Cl |
Introduction
Chemical Properties and Structural Analysis
Molecular Characteristics
2-Chlorothiophene-3-carboxamide belongs to the thiophene family, a class of sulfur-containing heterocycles known for their electronic and metabolic stability. Key properties include:
Property | Value |
---|---|
Molecular Formula | C₅H₄ClNOS |
Molecular Weight | 161.61 g/mol |
IUPAC Name | 2-chlorothiophene-3-carboxamide |
Canonical SMILES | ClC1=C(SC=C1)C(=O)N |
The chlorine atom at position 2 enhances lipophilicity, potentially improving membrane permeability, while the carboxamide group facilitates hydrogen bonding with biological targets .
Comparative Analysis with Analogues
Structural analogs such as 3-chlorothiophene-2-carboxamide (CID 2808088) and 5-bromo-2-chlorothiophene-3-carboxamide highlight the impact of substituent positioning on reactivity:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
2-Chlorothiophene-3-carboxamide | C₅H₄ClNOS | 161.61 | Chlorine (C2), amide (C3) |
3-Chlorothiophene-2-carboxamide | C₅H₄ClNOS | 161.61 | Chlorine (C3), amide (C2) |
5-Bromo-2-chlorothiophene-3-carboxamide | C₅H₃BrClNOS | 240.51 | Bromine (C5), chlorine (C2) |
The 2-chloro-3-carboxamide substitution pattern uniquely balances electronic effects and steric accessibility, making it a favorable scaffold for drug design .
Synthesis and Preparation
Industrial Considerations
Large-scale production would likely employ continuous flow reactors to optimize yield and purity, as seen in the synthesis of similar thiophene derivatives . Advanced purification techniques such as recrystallization or chromatography ensure high enantiomeric purity, critical for pharmaceutical applications.
Biological Activity and Mechanisms
Enzyme Inhibition
The carboxamide group’s ability to hydrogen-bond with active-site residues makes it a potent enzyme inhibitor. For instance, 2-chlorothiophene-3-carboxylic acid (a precursor to the carboxamide) inhibits D-amino acid oxidase (DAO) with an IC₅₀ of 4.4 µM, suggesting that the carboxamide derivative could modulate similar neurological targets.
Structure-Activity Relationship (SAR)
Substituent Effects
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Chlorine Position: Chlorine at C2 enhances metabolic stability compared to C3-substituted analogs .
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Carboxamide vs. Carboxylic Acid: The amide group improves bioavailability by reducing ionization at physiological pH .
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Halogenation: Bromine at C5 (as in 5-bromo-2-chlorothiophene-3-carboxamide) increases steric bulk but may reduce solubility .
Case Study: Optimization for DAO Inhibition
Replacing the carboxylic acid in 2-chlorothiophene-3-carboxylic acid with a carboxamide group could enhance blood-brain barrier penetration, a critical factor in targeting neuropsychiatric disorders like schizophrenia.
Applications in Pharmaceutical Development
Lead Compound for CNS Disorders
Given its potential DAO-inhibitory activity, 2-chlorothiophene-3-carboxamide could serve as a lead compound for modulating D-serine levels, a strategy under investigation for treating schizophrenia .
Antimicrobial Agents
Structural analogs have shown efficacy against drug-resistant pathogens, positioning this compound as a candidate for next-generation antibiotics .
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